molecular formula C12H10O B178419 5-Methylnaphthalene-1-carbaldehyde CAS No. 104306-72-1

5-Methylnaphthalene-1-carbaldehyde

Cat. No.: B178419
CAS No.: 104306-72-1
M. Wt: 170.21 g/mol
InChI Key: ZIEGRROGVACHKT-UHFFFAOYSA-N
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Description

5-Methylnaphthalene-1-carbaldehyde is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by a yellowish liquid appearance with a strong odor. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aldehydes, including 5-Methylnaphthalene-1-carbaldehyde, can be achieved through several methods:

    Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes.

    Reduction of Esters: Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) under controlled conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, where primary alcohols or alkenes are oxidized using industrial-grade oxidizing agents. The specific conditions and reagents used may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Forms carboxylic acids.

    Reduction: Forms primary alcohols.

    Substitution: Forms substituted naphthalene derivatives.

Scientific Research Applications

5-Methylnaphthalene-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methylnaphthalene-1-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or environmental studies .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.

    2-Methylnaphthalene-1-carbaldehyde: Methyl group is positioned differently on the naphthalene ring.

    1-Naphthaldehyde: Lacks the methyl group entirely.

Uniqueness

5-Methylnaphthalene-1-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other naphthalene derivatives. This structural difference can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-methylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGRROGVACHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542312
Record name 5-Methylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104306-72-1
Record name 5-Methylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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